1-Piperidinecarboximidamide,N-hydroxy-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- is a chemical compound with the molecular formula C7H15N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a carboximidamide group and a hydroxy group attached to the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the reaction of piperidine with hydroxylamine and a suitable carboximidamide precursor under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboximidamide group to primary amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Piperidinecarboximidamide, N-hydroxy-2-methyl- can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure but differ in the functional groups attached to the ring.
Hydroxylamine derivatives: Compounds containing the hydroxylamine group, such as hydroxylamine hydrochloride, exhibit similar reactivity but differ in their overall structure and applications.
The uniqueness of 1-Piperidinecarboximidamide, N-hydroxy-2-methyl- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
721450-21-1 |
---|---|
Molekularformel |
C7H15N3O |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
N'-hydroxy-2-methylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-6-4-2-3-5-10(6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI-Schlüssel |
JRDOYXRJHWDOPL-UHFFFAOYSA-N |
Isomerische SMILES |
CC1CCCCN1/C(=N/O)/N |
Kanonische SMILES |
CC1CCCCN1C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.